molecular formula C23H19N3O4 B7687882 4-methoxy-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide

4-methoxy-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide

Cat. No.: B7687882
M. Wt: 401.4 g/mol
InChI Key: IUHKEWJDQWGAOL-UHFFFAOYSA-N
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Description

4-Methoxy-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reactions: The oxadiazole intermediate is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the desired benzamide structure.

    Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to ring opening or amine formation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination reagents, followed by nucleophilic substitution with various nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include hydroxylated, aminated, or further substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

Biologically, 4-methoxy-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide may exhibit interesting pharmacological properties, such as anti-inflammatory or antimicrobial activity, due to the presence of the oxadiazole ring, which is known for its bioactivity.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure allows for modifications that can enhance its activity, selectivity, and pharmacokinetic properties.

Industry

Industrially, this compound might be used in the production of advanced polymers, coatings, or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(4-methoxyphenyl)benzamide: Lacks the oxadiazole ring, which may reduce its bioactivity.

    N-(4-Methoxyphenyl)-4-methoxybenzamide: Similar structure but different substitution pattern, affecting its chemical and biological properties.

    Benzamide derivatives with different substituents: Variations in the substituents can lead to significant differences in activity and applications.

Uniqueness

The presence of both methoxy groups and the oxadiazole ring in 4-methoxy-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide makes it unique compared to other benzamide derivatives. This combination of functional groups can enhance its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

4-methoxy-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-28-17-11-7-15(8-12-17)21-25-23(30-26-21)19-5-3-4-6-20(19)24-22(27)16-9-13-18(29-2)14-10-16/h3-14H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHKEWJDQWGAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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